molecular formula C16H23NO3 B11279756 N-(tert-butyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

N-(tert-butyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B11279756
M. Wt: 277.36 g/mol
InChI Key: FERJKHLPMVXZGW-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butyl group, a dimethyl-dihydro-benzofuran moiety, and an acetamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethyl Group: The dimethyl groups are introduced via alkylation reactions.

    Attachment of the Tert-Butyl Group: The tert-butyl group is added using tert-butyl halides under basic conditions.

    Formation of the Acetamide Group: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-TERT-BUTYL-2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-2-benzothiazolesulfenamide: Shares the tert-butyl group but differs in the benzothiazole moiety.

    N-tert-Butyl acrylamide: Contains the tert-butyl group and an acrylamide functional group.

    N-tert-Butyl-2,2’-iminodiethanol: Features the tert-butyl group and diethanolamine moiety.

Uniqueness

N-TERT-BUTYL-2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDE is unique due to its combination of the benzofuran ring, dimethyl groups, and acetamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-tert-butyl-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

InChI

InChI=1S/C16H23NO3/c1-15(2,3)17-13(18)10-19-12-8-6-7-11-9-16(4,5)20-14(11)12/h6-8H,9-10H2,1-5H3,(H,17,18)

InChI Key

FERJKHLPMVXZGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(C)(C)C)C

Origin of Product

United States

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